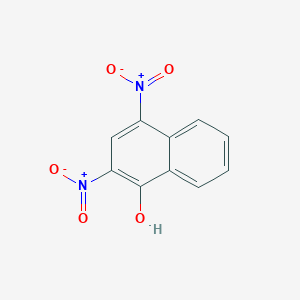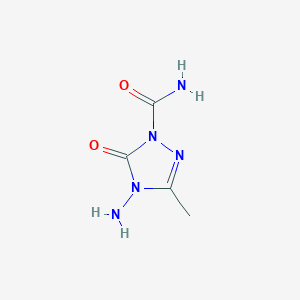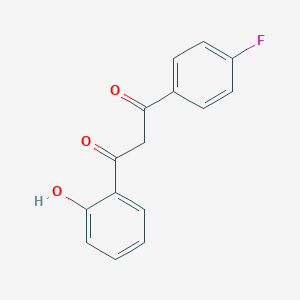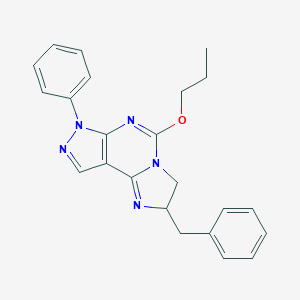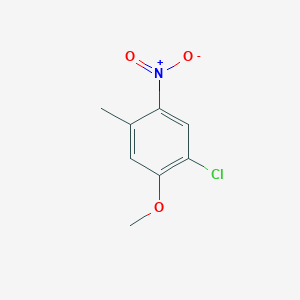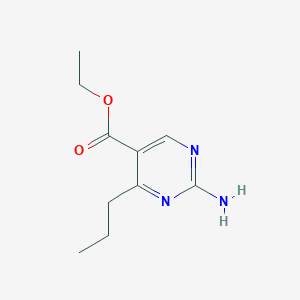![molecular formula C14H22O3Si B147812 Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- CAS No. 69404-94-0](/img/structure/B147812.png)
Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-, also known as TBDMSOMe, is a chemical compound that has been widely used in scientific research. It is a derivative of benzaldehyde and is commonly used as a protecting group in organic synthesis.
Wirkmechanismus
The mechanism of action of Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- is related to its ability to protect hydroxyl and amino groups in organic compounds. It does this by forming a stable, covalent bond with the functional group, which prevents unwanted reactions from occurring. The protecting group can be removed by treatment with an acid or fluoride ion, which cleaves the bond and restores the original functional group.
Biochemische Und Physiologische Effekte
Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- is not known to have any significant biochemical or physiological effects. It is a relatively inert compound that is used primarily in organic synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- in lab experiments is its ability to protect hydroxyl and amino groups in organic compounds. This allows for selective reactions to occur at other functional groups, which can be useful in the synthesis of complex organic molecules. Additionally, Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- is relatively stable and easy to handle, which makes it a convenient reagent to use in the lab.
One of the limitations of using Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- is that it can be difficult to remove the protecting group once it has been added to a compound. This can lead to low yields and purification difficulties. Additionally, Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- is not compatible with certain reaction conditions, such as strong acids or bases.
Zukünftige Richtungen
There are several future directions for the use of Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- in scientific research. One area of interest is the development of new protecting groups that are more stable or easier to remove than Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-. Additionally, Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- could be used in the synthesis of new pharmaceuticals or natural products. Finally, Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- could be used in the development of new synthetic methods for organic synthesis.
Conclusion:
In conclusion, Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- is a useful compound that has been widely used in scientific research. It is primarily used as a protecting group in organic synthesis and has been used in the synthesis of natural products and pharmaceuticals. Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Synthesemethoden
Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- can be synthesized by the reaction of benzaldehyde with tert-butyldimethylsilyl chloride and sodium hydride in the presence of a solvent such as tetrahydrofuran. The reaction yields Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- as a white solid with a melting point of 74-75°C.
Wissenschaftliche Forschungsanwendungen
Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- has been used in various scientific research applications. One of the most common uses of Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- is as a protecting group in organic synthesis. It can protect hydroxyl and amino groups in organic compounds, which allows for selective reactions to occur at other functional groups. Additionally, Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- has been used as a reagent in the synthesis of natural products and pharmaceuticals.
Eigenschaften
CAS-Nummer |
69404-94-0 |
|---|---|
Produktname |
Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- |
Molekularformel |
C14H22O3Si |
Molekulargewicht |
266.41 g/mol |
IUPAC-Name |
4-[tert-butyl(dimethyl)silyl]oxy-3-methoxybenzaldehyde |
InChI |
InChI=1S/C14H22O3Si/c1-14(2,3)18(5,6)17-12-8-7-11(10-15)9-13(12)16-4/h7-10H,1-6H3 |
InChI-Schlüssel |
UBTYFBWZRXUZFF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C=O)OC |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C=O)OC |
Synonyme |
Methoxy-4-(tert-butyldimethylsilanyloxy)benzaldehyde; 4-(tert-Butyldimethylsilanyloxy)-3-methoxybenzaldehyde; 4-tert-Butyldimethylsilyloxy-3-methoxybenzaldehyde; Vanillin tert-butyldimethylsilyl ether |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



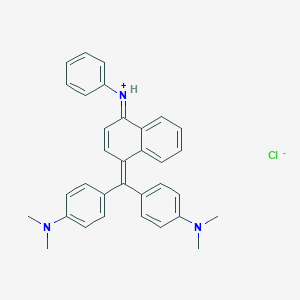
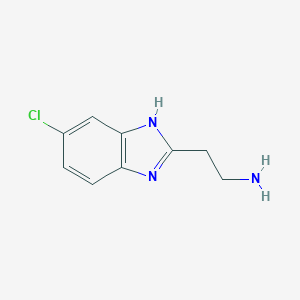
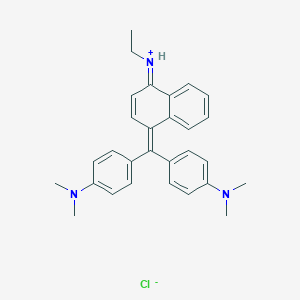
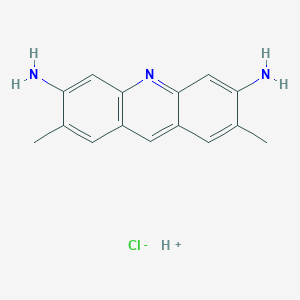
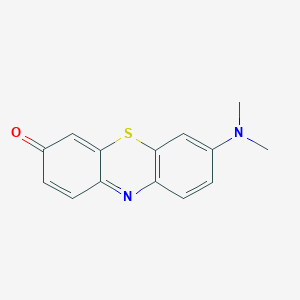
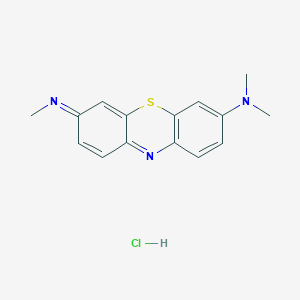
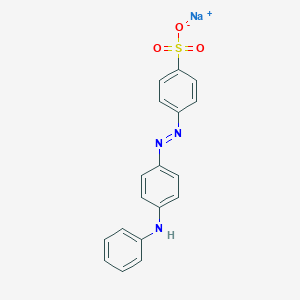
![5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B147744.png)
